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Abstract

ASP2535 is a potent and selective glycine transporter-1 (GlyT1) inhibitor that has
demonstrated efficacy in preclinical models of cognitive impairment associated with
schizophrenia and Alzheimer's disease. By blocking the reuptake of glycine in the synaptic
cleft, ASP2535 enhances N-methyl-D-aspartate (NMDA) receptor function, a key mechanism
implicated in synaptic plasticity and cognitive processes. This technical guide provides a
comprehensive overview of the core preclinical data on ASP2535, including its mechanism of
action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its
initial characterization. While preclinical findings were promising, there is no publicly available
information on the progression of ASP2535 into clinical trials.

Introduction

The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the
pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are
poorly addressed by current antipsychotics.[1] Glycine acts as an obligatory co-agonist at the
NMDA receptor, and increasing its synaptic availability is a promising therapeutic strategy to
enhance NMDA receptor function.[2] The glycine transporter-1 (GlyT1) is the primary regulator
of glycine levels in the vicinity of NMDA receptors, making it an attractive target for therapeutic
intervention.[3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1665297?utm_src=pdf-interest
https://www.benchchem.com/product/b1665297?utm_src=pdf-body
https://www.benchchem.com/product/b1665297?utm_src=pdf-body
https://www.benchchem.com/product/b1665297?utm_src=pdf-body
https://www.benchchem.com/product/b1665297?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22542656/
https://pubmed.ncbi.nlm.nih.gov/17504107/
https://www.researchgate.net/figure/GlyT1-inhibition-a-mechanism-to-potentiate-NMDA-R-activity-through-local-increase-of-the_fig1_327316625
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

ASP2535, with the chemical name 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-
yl]-2,1,3-benzoxadiazole, is a novel GlyT1 inhibitor identified and characterized by Astellas
Pharma Inc.[1] Preclinical studies have highlighted its potential to ameliorate cognitive deficits
in various animal models.[1] This guide will synthesize the available preclinical data on
ASP2535 to serve as a technical resource for professionals in the field of neuroscience and
drug development.

Mechanism of Action

ASP2535 exerts its pharmacological effects by inhibiting the glycine transporter-1 (GlyT1).[1]
GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine
from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] By blocking
GlyT1, ASP2535 increases the extracellular concentration of glycine, thereby enhancing the
activation of NMDA receptors, which require both glutamate and glycine for their function.[2][4]
This potentiation of NMDA receptor-mediated neurotransmission is believed to be the
underlying mechanism for the pro-cognitive effects of ASP2535.[1]
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Signaling pathway of ASP2535 action.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1665297?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Preclinical Pharmacology
In Vitro Studies

The inhibitory activity and selectivity of ASP2535 were assessed using in vitro assays.[1]

Parameter Value Species Notes

Potent inhibition of

GlyT1 Inhibition (IC50) 92 nM Rat ]

glycine transporter-1.

- 50-fold more selective

GlyT2 Selectivity 50-fold Rat

for GlyT1 over GlyT2.

Except for weak
Receptor Binding Minimal affinity for affinity for p-opioid
Profile other receptors receptors (IC50 = 1.83

pUM).

In Vivo Studies

ASP2535 has been evaluated in several rodent models of cognitive impairment relevant to
schizophrenia and Alzheimer's disease. Oral administration of ASP2535 demonstrated its
ability to reverse cognitive deficits in these models.[1]
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Animal Model Species ASP2535 Oral Dose Outcome

MK-801-induced )
Attenuated working

working memory Mice 0.3-3 mg/kg o

- memory deficit.
deficit
Neonatal
phencyclidine (PCP)- ) Attenuated visual
] ) Mice 0.3-1 mg/kg ) o
induced visual learning deficit.

learning deficit

PCP-induced prepulse Improved prepulse
I . Rats 1-3 mg/kg I .
inhibition deficit inhibition deficit.

Scopolamine-induced )
Attenuated working

working memory Mice 0.1-3 mg/kg o
. memory deficit.
deficit
Age-related spatial Attenuated spatial
) o Aged Rats 0.1 mg/kg ) o
learning deficit learning deficit.

Experimental Protocols

The following are summaries of the likely experimental methodologies based on the information
provided in the primary publication by Harada et al. (2012) and standard pharmacological
practices.

In Vitro Glycine Uptake Assay
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Workflow for in vitro glycine uptake assay.

A cell line stably expressing rat GlyT1 or GlyT2 is used. Cells are plated and incubated with
varying concentrations of ASP2535. Subsequently, radiolabeled glycine ([3H]-glycine) is added,
and the uptake reaction is allowed to proceed for a defined period. The reaction is then
terminated, and the cells are washed to remove extracellular radiolabel. The amount of
intracellular [3H]-glycine is quantified using a scintillation counter. The concentration of
ASP2535 that inhibits 50% of glycine uptake (IC50) is then calculated.

In Vivo Behavioral Models
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General workflow for in vivo behavioral studies.
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e MK-801-Induced Working Memory Deficit: Mice are orally administered ASP2535 or vehicle.
After a set pre-treatment time, they are injected with the NMDA receptor antagonist MK-801
to induce a working memory deficit. Working memory is then assessed using a task such as
the Y-maze spontaneous alternation test.

o Neonatal Phencyclidine (PCP) Model: Neonatal mice are treated with PCP to induce
developmental abnormalities relevant to schizophrenia. In adulthood, these mice are treated
with ASP2535 or vehicle, and their cognitive function is assessed, for instance, in a visual
learning task.

e PCP-Induced Prepulse Inhibition (PPI) Deficit: Rats are treated with PCP to disrupt
sensorimotor gating, a deficit observed in schizophrenia patients. The ability of orally
administered ASP2535 to reverse this deficit is measured by assessing the startle response
to a loud acoustic stimulus preceded by a weaker prepulse.

o Scopolamine-Induced Working Memory Deficit: Mice are treated with the muscarinic receptor
antagonist scopolamine to induce a cholinergic-mediated memory impairment. The reversal
of this deficit by oral ASP2535 is evaluated in a working memory task.

o Age-Related Spatial Learning Deficit: Aged rats, which naturally exhibit cognitive decline, are
used to model age-associated memory impairment. The effect of chronic oral administration
of ASP2535 on spatial learning and memory is assessed, typically using the Morris water
maze.

Pharmacokinetics and Safety

The primary publication on ASP2535 states that pharmacokinetic analysis confirmed good

brain permeability.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax,
half-life, and bioavailability are not publicly available. Similarly, there is no publicly available
information on the safety and toxicology profile of ASP2535.

Clinical Development Status

A thorough search of clinical trial registries and publications from Astellas Pharma did not yield
any information on clinical trials involving ASP2535. This suggests that the compound may not
have progressed to clinical development or that any such development has not been publicly
disclosed.
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Conclusion

ASP2535 is a potent and selective GlyT1 inhibitor that has demonstrated promising pro-
cognitive effects in a range of preclinical models of schizophrenia and Alzheimer's disease. Its
mechanism of action, through the enhancement of NMDA receptor function, aligns with current
therapeutic strategies for these disorders. However, the lack of publicly available data on its
pharmacokinetics, safety, and clinical development status limits a comprehensive evaluation of
its therapeutic potential. The information presented in this guide, based on the initial preclinical
characterization, provides a valuable resource for researchers and drug development
professionals interested in the field of GlyT1 inhibition and cognitive enhancement. Further
disclosure of data from the developing company would be necessary to fully understand the
trajectory and potential of ASP2535 as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-
pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of
cognitive impairment in schizophrenia and Alzheimer's disease - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory
neurotransmission - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in
Dopamine Neurons - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [ASP2535: A Preclinical Investigation of a Glycine
Transporter-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665297#asp2535-as-a-glycine-transporter-1-
inhibitor]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1665297?utm_src=pdf-body
https://www.benchchem.com/product/b1665297?utm_src=pdf-body
https://www.benchchem.com/product/b1665297?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22542656/
https://pubmed.ncbi.nlm.nih.gov/22542656/
https://pubmed.ncbi.nlm.nih.gov/22542656/
https://pubmed.ncbi.nlm.nih.gov/22542656/
https://pubmed.ncbi.nlm.nih.gov/17504107/
https://pubmed.ncbi.nlm.nih.gov/17504107/
https://www.researchgate.net/figure/GlyT1-inhibition-a-mechanism-to-potentiate-NMDA-R-activity-through-local-increase-of-the_fig1_327316625
https://pmc.ncbi.nlm.nih.gov/articles/PMC3797382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3797382/
https://www.benchchem.com/product/b1665297#asp2535-as-a-glycine-transporter-1-inhibitor
https://www.benchchem.com/product/b1665297#asp2535-as-a-glycine-transporter-1-inhibitor
https://www.benchchem.com/product/b1665297#asp2535-as-a-glycine-transporter-1-inhibitor
https://www.benchchem.com/product/b1665297#asp2535-as-a-glycine-transporter-1-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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